5-Chloro-2-nitrobenzenesulfonamide
Overview
Description
5-Chloro-2-nitrobenzenesulfonamide is a compound useful in organic synthesis . It has a molecular formula of C6H5ClN2O4S and a molecular weight of 236.63 .
Synthesis Analysis
The synthesis of 5-Chloro-2-nitrobenzenesulfonamide involves a two-stage process . The first stage involves the reduction of 5-chloro-2-nitrobenzenesulfonamide with iron. The second stage involves cyclopropanation with triethyl orthoacetate. The product is then recrystallized and refined. The total molar yield is 19.4% as 5-chloro-2-nitrobenzenesulfonamide .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-nitrobenzenesulfonamide can be represented by the SMILES notation:c1cc(c(cc1Cl)S(=O)(=O)N)N+[O-]
. Physical And Chemical Properties Analysis
5-Chloro-2-nitrobenzenesulfonamide is a white solid . It has a melting point of 158-160°C . Its density is approximately 1.7 g/cm3, and it has a boiling point of 450.9°C at 760 mmHg .Scientific Research Applications
Synthesis and Characterization A significant application of 5-Chloro-2-nitrobenzenesulfonamide is in the synthesis and characterization of metal complexes. For instance, Camí et al. (2011) reported the purification and characterization of 4-Chloro-2-nitrobenzenesulfonamide, which was used to prepare a new copper(II) complex, showcasing its role as a ligand in coordination chemistry. This complex was thoroughly analyzed using various spectroscopic techniques and thermogravimetric analyses, highlighting the compound's utility in synthesizing and studying new materials (Camí et al., 2011).
Chemical Transformations and Synthesis In organic synthesis, 5-Chloro-2-nitrobenzenesulfonamide is involved in novel chemical transformations. Sapegin et al. (2018) described how this compound reacts with bis-electrophilic phenols to produce a new class of [1,4]oxazepine-based primary sulfonamides, demonstrating its versatility in constructing complex molecules with potential therapeutic applications (Sapegin et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWETFJBFGOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346577 | |
Record name | 5-Chloro-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-nitrobenzenesulfonamide | |
CAS RN |
68379-05-5 | |
Record name | 5-Chloro-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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